molecular formula C12H30O3Si4 B3067676 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane CAS No. 13315-13-4

1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane

Cat. No.: B3067676
CAS No.: 13315-13-4
M. Wt: 334.7 g/mol
InChI Key: MMCLUVJVJHWRRY-UHFFFAOYSA-N
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Description

1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane: is a siloxane compound characterized by its four silicon atoms, each bonded to two methyl groups and one vinyl group. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane typically involves the hydrosilylation reaction. This reaction is carried out by reacting a vinylsilane with a hydrosilane in the presence of a platinum catalyst. The reaction conditions often include:

    Temperature: 50-100°C

    Catalyst: Platinum-based catalysts such as Karstedt’s catalyst

    Solvent: Toluene or other suitable organic solvents

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous flow reactors: To ensure consistent product quality and yield

    High-purity reagents: To minimize impurities and side reactions

    Automated control systems: For precise control of reaction parameters

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes

    Oxidation: Formation of silanols or siloxanes

    Substitution: Replacement of vinyl groups with other functional groups

Common Reagents and Conditions

    Hydrosilylation: Platinum catalysts, alkenes, and mild temperatures

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone

    Substitution: Halogenating agents or nucleophiles

Major Products Formed

    Hydrosilylation: Siloxanes with various organic groups

    Oxidation: Silanols or siloxane oligomers

    Substitution: Functionalized siloxanes with diverse applications

Scientific Research Applications

1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane has numerous applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced siloxane polymers and materials

    Biology: Employed in the development of biocompatible materials for medical devices

    Medicine: Utilized in drug delivery systems and as a component in medical implants

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane involves its ability to form stable siloxane bonds. The vinyl groups on the silicon atoms participate in various chemical reactions, allowing the compound to act as a versatile building block for the synthesis of complex siloxane structures. The molecular targets and pathways involved include:

    Siloxane bond formation: Through hydrosilylation and other addition reactions

    Cross-linking: Via vinyl group reactions, leading to the formation of three-dimensional networks

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
  • 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
  • 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane

Uniqueness

1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane is unique due to its vinyl groups, which provide additional reactivity compared to other similar siloxanes. This makes it particularly valuable in applications requiring cross-linking and polymerization.

Properties

IUPAC Name

ethenyl-[[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O3Si4/c1-11-16(3,4)13-18(7,8)15-19(9,10)14-17(5,6)12-2/h11-12H,1-2H2,3-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCLUVJVJHWRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O3Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001037006
Record name 1,7-Divinyloctamethyltetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13315-13-4
Record name 1,7-Divinyloctamethyltetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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